molecular formula C8H18Cl2N2O3 B1472927 Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride CAS No. 1803561-64-9

Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride

Cat. No. B1472927
M. Wt: 261.14 g/mol
InChI Key: VEEDEUPQJRDZHO-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride” is a chemical compound with the CAS number 1803561-64-9 . It has a molecular weight of 261.14 and its molecular formula is C8H18Cl2N2O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O3.2ClH/c1-12-8(11)7(9)6-10-2-4-13-5-3-10;;/h7H,2-6,9H2,1H3;2*1H . This indicates that the compound contains a morpholine ring attached to a propanoate group with an amino (NH2) substituent.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

methyl 2-amino-3-morpholin-4-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.2ClH/c1-12-8(11)7(9)6-10-2-4-13-5-3-10;;/h7H,2-6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEDEUPQJRDZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1CCOCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride
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Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride
Reactant of Route 3
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Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride
Reactant of Route 4
Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride
Reactant of Route 5
Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-3-(morpholin-4-yl)propanoate dihydrochloride

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